Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate

Medicinal Chemistry Physicochemical Properties Drug Design

Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate (CAS 2767998-54-7) is a heterocyclic small-molecule building block (MW 193.16, C₇H₇N₅O₂) featuring the imidazo[2,1-f][1,2,4]triazine core with a 4-amino substituent and a 7-methyl carboxylate ester. This scaffold belongs to a class of imidazotriazines recognized for their biological potential, particularly as protein kinase inhibitor templates and Toll-like receptor (TLR7/TLR8) agonist cores.

Molecular Formula C7H7N5O2
Molecular Weight 193.16 g/mol
CAS No. 2767998-54-7
Cat. No. B13451852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate
CAS2767998-54-7
Molecular FormulaC7H7N5O2
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C2N1N=CN=C2N
InChIInChI=1S/C7H7N5O2/c1-14-7(13)4-2-9-6-5(8)10-3-11-12(4)6/h2-3H,1H3,(H2,8,10,11)
InChIKeyWZIDQMQUGULJSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate (CAS 2767998-54-7): Core Scaffold & Physicochemical Baseline for Procuring the [2,1-f] Heterocyclic Building Block


Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate (CAS 2767998-54-7) is a heterocyclic small-molecule building block (MW 193.16, C₇H₇N₅O₂) featuring the imidazo[2,1-f][1,2,4]triazine core with a 4-amino substituent and a 7-methyl carboxylate ester . This scaffold belongs to a class of imidazotriazines recognized for their biological potential, particularly as protein kinase inhibitor templates and Toll-like receptor (TLR7/TLR8) agonist cores [1]. The compound is commercially available at 98% purity from Leyan (Shanghai Haohong Biomedical Technology) as a research-use-only building block .

Why Generic Substitution Fails for Methyl 4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate: Regioisomeric, Functional Group, and Scaffold-Level Differentiation from Close Analogs


Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate cannot be interchangeably substituted with its free acid (CAS 2767998-53-6), its [2,1-c] regioisomer (CAS 2090997-95-6), or the 4-unsubstituted methyl imidazo[2,1-f][1,2,4]triazine-4-carboxylate (CAS 2227205-97-0) without altering downstream experimental outcomes. The methyl ester vs. carboxylic acid dictates differential hydrogen-bonding capacity (1 H-donor vs. 2 H-donors) , solubility, and reactivity in coupling chemistry. The [2,1-f] vs. [2,1-c] ring fusion regioisomerism fundamentally changes the spatial orientation of the 4-amino and 7-carboxylate substituents, which is critical for target recognition in kinase hinge-binding and TLR agonist pharmacophores [1]. Even within the same [2,1-f] scaffold, omission of the 4-amino group—as in methyl imidazo[2,1-f][1,2,4]triazine-4-carboxylate—removes the hydrogen-bond donor essential for ATP-binding site interactions demonstrated by the broader imidazotriazine kinase inhibitor class [1]. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence: Methyl 4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate vs. Closest Analogs


Physicochemical Differentiation: Methyl Ester vs. Free Carboxylic Acid on the [2,1-f] Core

The methyl ester (CAS 2767998-54-7) differs from its direct free acid analog (4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid, CAS 2767998-53-6) in three computable physicochemical parameters relevant to permeability and solubility, based on vendor-reported calculated properties . The ester exhibits a lower topological polar surface area (TPSA 95.4 Ų vs. 106.4 Ų), a higher lipophilicity (LogP -0.5069 vs. -0.5953), and one fewer hydrogen-bond donor (1 vs. 2), collectively predicting improved passive membrane permeation relative to the acid.

Medicinal Chemistry Physicochemical Properties Drug Design

Regioisomeric Differentiation: [2,1-f] vs. [2,1-c] Imidazotriazine Ring Fusion

The [2,1-f] regioisomer (CAS 2767998-54-7) is structurally distinct from the [2,1-c] analog methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate (CAS 2090997-95-6, Enamine/Fujifilm Wako) . The different ring fusion pattern alters the relative spatial positioning of the 4-amino and carboxylate groups. The [2,1-f] scaffold has been explicitly utilized in patent literature for PI3K-gamma inhibitors (US10479795) and TLR7 agonists (WO2020/160711, Beigene) [1][2]. No equivalent patent precedent was identified for the [2,1-c] regioisomer in these target classes.

Structural Chemistry Kinase Inhibitors Scaffold Selection

Synthetic Utility: Methyl Ester as a Protected Carboxyl Handle in Library Synthesis

The J. Comb. Chem. 2010 study by Maechling et al. demonstrated that 7-amino-imidazo[2,1-f][1,2,4]triazines can be successfully employed in solid-phase combinatorial library synthesis via palladium-catalyzed direct arylation at the C-3 position [1]. The methyl ester at the 7-position serves as a protected carboxyl group that can survive solid-phase reaction conditions and be orthogonally deprotected for further diversification, a strategic advantage over the free acid which would require additional protection/deprotection steps and could interfere with palladium catalysis or resin loading.

Combinatorial Chemistry Solid-Phase Synthesis Building Block Utility

Scaffold Selectivity Profile: PI3K Isoform Discrimination of the [2,1-f] Imidazotriazine Core

A 7-aryl derivative of the 4-aminoimidazo[2,1-f][1,2,4]triazine scaffold (US10479795, Example 68) demonstrates a 20-fold selectivity window between PI3K-gamma (IC50 = 100 nM) and PI3K-delta (IC50 = 2000 nM) in radiometric kinase assays [1]. While this data is from a more elaborated analog rather than the methyl ester building block itself, it establishes that the [2,1-f] imidazotriazine core can confer isoform selectivity, a property that may be tuned through substitution at the 7-position. This selectivity precedent does not exist for the [2,1-c] regioisomer or the 4-des-amino analog.

Kinase Selectivity PI3K-gamma Immuno-oncology

Commercial Availability and Purity Benchmarking Against the Free Acid Analog

Both the methyl ester (CAS 2767998-54-7) and the free acid (CAS 2767998-53-6) are available from Leyan at equivalent purity specifications (98%) . The methyl ester is listed under Product No. 2147252 and the acid under Product No. 2147310; both are priced on an inquiry basis, suggesting comparable commercial accessibility. In contrast, the regioisomeric [2,1-c] methyl ester (CAS 2090997-95-6) from Enamine/Fujifilm Wako is priced at 465,100 JPY (~3,100 USD) per gram , indicating substantially higher procurement cost for the regioisomer.

Procurement Purity Supply Chain

Optimal Application Scenarios for Methyl 4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate Based on Differentiated Evidence


Kinase-Focused Library Synthesis Leveraging the Pre-Formed Methyl Ester

Medicinal chemistry teams constructing imidazotriazine-based kinase inhibitor libraries can use this compound as a direct starting material for C-3 diversification via palladium-catalyzed direct arylation, as demonstrated by Maechling et al. (2010) [1]. The methyl ester at the 7-position eliminates the need for carboxyl protection, enabling direct resin loading or solution-phase diversification. The [2,1-f] scaffold has demonstrated PI3K-gamma inhibitory activity with 20-fold selectivity over PI3K-delta in elaborated analogs, supporting library design aimed at isoform-selective kinase inhibitors [2].

TLR7/TLR8 Agonist Pharmacophore Development

The 4-aminoimidazo[2,1-f][1,2,4]triazine core is explicitly claimed in TLR7 agonist patents (Beigene US 12,281,119 B2) [3]. The methyl ester building block provides a versatile intermediate for synthesizing and evaluating novel TLR7/TLR8 agonists for immuno-oncology and vaccine adjuvant applications. The lower TPSA (95.4 Ų) and higher LogP (-0.5069) compared to the free acid predict improved cell permeability , which may be advantageous for intracellular TLR7/TLR8 target engagement in dendritic cell assays.

Comparative Scaffold Assessment: [2,1-f] vs. [2,1-c] Regioisomer Selection

Research groups comparing imidazotriazine scaffolds for target engagement should prioritize the [2,1-f] methyl ester over the [2,1-c] regioisomer based on (a) documented PI3K-gamma and TLR7 patent precedent for the [2,1-f] scaffold [2][3], (b) the absence of equivalent biological precedent for the [2,1-c] system, and (c) the significant cost differential, with the [2,1-c] regioisomer priced at approximately 465,100 JPY per gram from Enamine/Fujifilm Wako .

Prodrug Strategy: Methyl Ester as a Permeability-Enhanced Carboxyl Prodrug

For programs where the ultimate pharmacophore requires a free carboxylic acid at the 7-position (e.g., for salt bridge interactions in the target binding site), the methyl ester can serve as a cell-permeable prodrug precursor. The TPSA difference of -11.0 Ų and LogP increase of +0.0884 relative to the free acid predict enhanced passive membrane permeation in cell-based assays, with intracellular esterases expected to unmask the active acid form.

Quote Request

Request a Quote for Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.